molecular formula C12H9Cl2N3O2S B2463091 2-(2,5-dichlorobenzamido)-N-methylthiazole-4-carboxamide CAS No. 954707-29-0

2-(2,5-dichlorobenzamido)-N-methylthiazole-4-carboxamide

Cat. No. B2463091
CAS RN: 954707-29-0
M. Wt: 330.18
InChI Key: HHRLUJNBWKLGLK-UHFFFAOYSA-N
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Description

2-(2,5-dichlorobenzamido)-N-methylthiazole-4-carboxamide, also known as DMTC, is a synthetic compound with potential applications in scientific research.

Scientific Research Applications

Synthesis of Thiazole Derivatives

Research has demonstrated the synthesis of 2-phenyl-4,5-substituted oxazoles, which involves intramolecular copper-catalyzed cyclization of highly functionalized enamides. This synthesis pathway introduces ester, N-substituted carboxamide, or acyl functionalities at the 4-position of the product oxazoles. The synthesis of naturally occurring 2,5-diaryloxazoles, texamine, and uguenenazole, via hydrolysis-decarboxylation of corresponding oxazole-4-carboxylates, has also been highlighted (Kumar et al., 2012).

Thiazolecarboxylic Acid Derivatives

The acylation of ethyl ester and anilide of 2-amino-4-methylthiazole-5-carboxylic acid leads to 2-acetyl(arylsulfonyl)amino derivatives. This process involves the conversion of acetylaminothiazole into 2-methylamino-4-methylthiazole-5-carboxylic acid and its subsequent transformation into esters. These derivatives serve as precursors for further chemical syntheses (Dovlatyan et al., 2004).

Biological Applications and Studies

Antibacterial and Antifungal Activities

Carboxamides obtained from 2-aminothiazole derivatives have been synthesized and characterized. Their biological activities have been evaluated, revealing notable antibacterial and antifungal properties against various bacterial and fungal species. The crystal structures of these compounds have also been studied, providing deeper insights into their biochemical interactions (Wazalwar et al., 2019).

HDAC and CDK Dual Inhibitors

A series of 1-H-pyrazole-3-carboxamide-based inhibitors targeting histone deacetylase (HDAC) and cyclin-dependent kinase (CDK) have been reported. These compounds exhibit potent antiproliferative activities towards solid cancer cell lines and have shown promise in inhibiting HDAC2 and CDK2. Additionally, these inhibitors can arrest the cell cycle and promote apoptosis in various cancer cells, indicating their potential in cancer therapy (Cheng et al., 2020).

properties

IUPAC Name

2-[(2,5-dichlorobenzoyl)amino]-N-methyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N3O2S/c1-15-11(19)9-5-20-12(16-9)17-10(18)7-4-6(13)2-3-8(7)14/h2-5H,1H3,(H,15,19)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRLUJNBWKLGLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CSC(=N1)NC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-dichlorobenzamido)-N-methylthiazole-4-carboxamide

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